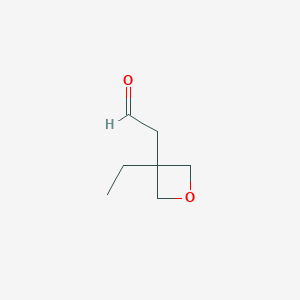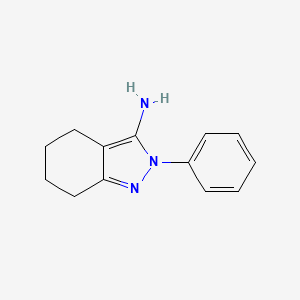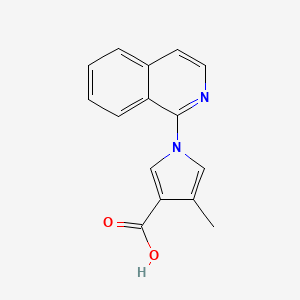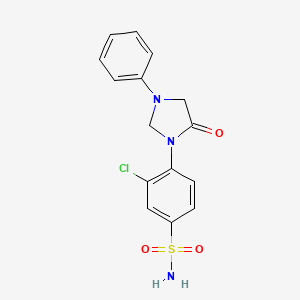
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Overview
Description
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidizolidinone ring substituted with a phenyl group and a chlorosulfamoylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- typically involves the following steps:
Formation of Imidizolidinone Ring: The imidizolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the imidizolidinone intermediate.
Introduction of Chlorosulfamoylphenyl Group: The chlorosulfamoylphenyl group is added via a sulfonation reaction, where the imidizolidinone intermediate reacts with chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, chlorosulfonic acid, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying DNA structure or function, leading to changes in gene expression.
Modulating Receptor Activity: Affecting the activity of cell surface receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(o-fluorophenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(p-methylphenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(m-nitrophenyl)
Uniqueness
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
53297-79-3 |
|---|---|
Molecular Formula |
C15H14ClN3O3S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,21,22) |
InChI Key |
RDRUUAYFDUPERA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
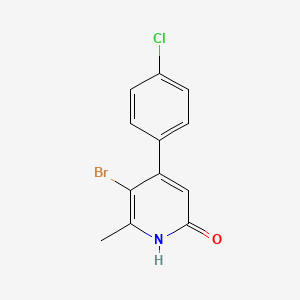
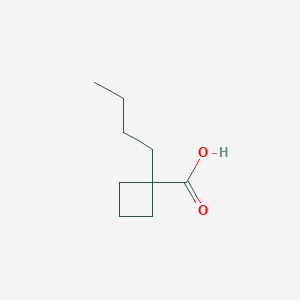
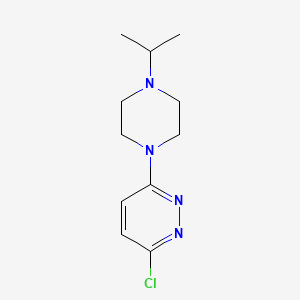
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
![1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)
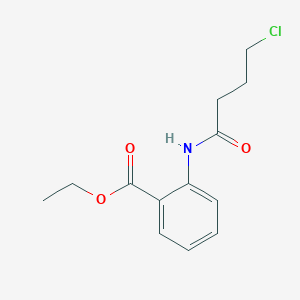

![4-Pyridinecarboxylic acid, 3-[(4-methoxyphenyl)amino]-](/img/structure/B8689014.png)
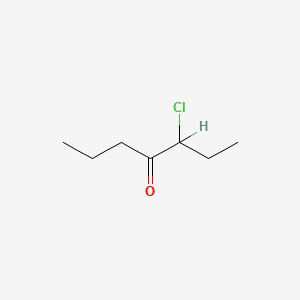
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)
